6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-
Description
The compound 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- (CAS: 1445-15-4) is a purine derivative characterized by a dimethylamino group at position 2 and a methyl group at position 9 of the purine core. Its molecular formula is C₇H₉N₅O, with a molecular weight of 179.18 g/mol . The methyl group at position 9 may influence steric hindrance and metabolic stability.
Properties
IUPAC Name |
2-(dimethylamino)-9-methyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-12(2)8-10-6-5(7(14)11-8)9-4-13(6)3/h4H,1-3H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEKOIHFPYBYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(NC2=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189859 | |
| Record name | 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36323-96-3 | |
| Record name | 2-(Dimethylamino)-1,9-dihydro-9-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36323-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036323963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(DIMETHYLAMINO)-6-HYDROXY-9-METHYLPURINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- typically involves the alkylation of a purine derivative. One common method starts with the commercial availability of N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar alkylation techniques under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine ring, potentially leading to the formation of different oxo derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and various amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.
Scientific Research Applications
6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in nucleotide metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 9
9-Benzylguanine (6H-Purin-6-one, 2-amino-1,9-dihydro-9-(phenylmethyl); CAS: 14937-72-5)
- Structure: Position 2 has an amino group, while position 9 is substituted with a benzyl group.
- Molecular Formula : C₁₂H₁₁N₅O (MW: 241.25 g/mol) .
- Key Differences: The benzyl group increases hydrophobicity, likely reducing aqueous solubility compared to the methyl analog. The amino group at position 2 (vs. dimethylamino) may reduce steric bulk and alter hydrogen-bonding capacity.
- Applications: Known as a potent inhibitor of O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair enzyme .
Omaciclovir (6H-Purin-6-one, 2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-1,9-dihydro-; CAS: 124265-89-0)
- Structure : Position 9 has a hydroxy/hydroxymethyl-substituted butyl chain.
- Molecular Formula : C₁₀H₁₅N₅O₃ (MW: 253.26 g/mol) .
- Key Differences :
- The polar hydroxyl groups enhance hydrophilicity, improving solubility in biological systems.
- The extended alkyl chain may increase bioavailability by promoting membrane permeability.
- Applications : An antiviral agent targeting herpesviruses, leveraging modified nucleoside-like properties .
6H-Purin-6-one, 2-amino-1,9-dihydro-9-(2-methylbutyl) (CAS: 14937-70-3)
Substituent Variations at Position 2
2-Amino-9-{[(2S)-2,3-dihydroxypropoxy]methyl}-6H-purin-6-one (CAS: 86357-09-7)
- Structure: Position 2 has an amino group, while position 9 has a dihydroxypropoxymethyl substituent.
- Molecular Formula : C₉H₁₂N₅O₄ (MW: 262.23 g/mol) .
- Key Differences: The dihydroxypropoxy group introduces significant polarity, likely enhancing solubility in polar solvents. The absence of a dimethylamino group reduces steric hindrance at position 2.
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Implications
- Solubility Trends : Polar substituents (e.g., hydroxyl groups in Omaciclovir) improve aqueous solubility, while alkyl or aryl groups (e.g., benzyl, 2-methylbutyl) enhance lipid solubility .
- Biological Activity : Modifications at position 9 significantly impact target binding. For example, 9-benzylguanine's bulky benzyl group facilitates AGT inhibition, whereas smaller substituents (e.g., methyl) may favor interactions with other enzymes .
Biological Activity
6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl- is a purine derivative with significant biochemical relevance. Its structure features a dimethylamino group and a methyl group, which contribute to its unique biological properties. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₉N₅O
- Molecular Weight : 179.18 g/mol
- CAS Number : 36323-96-3
- Density : 1.58 g/cm³
- Melting Point : 350-355 °C (decomposes)
- Boiling Point : 455.5 °C at 760 mmHg
The biological activity of 6H-Purin-6-one is primarily attributed to its ability to interact with enzymes involved in nucleotide metabolism. It can inhibit key enzymes that participate in DNA and RNA synthesis, leading to disruptions in cellular processes such as proliferation and apoptosis. This inhibition makes it a candidate for therapeutic applications in oncology and virology.
Biological Activity Overview
Research indicates that 6H-Purin-6-one exhibits various biological activities:
- Antiviral Properties : Studies suggest that the compound may have inhibitory effects on viral replication by targeting specific viral enzymes.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma), through mechanisms such as tubulin polymerization inhibition .
- Enzyme Inhibition : It has been reported to inhibit enzymes involved in purine metabolism, which could affect cellular energy levels and growth rates.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the anticancer properties of various purine derivatives, 6H-Purin-6-one was found to exhibit moderate cytotoxicity against A549 and HeLa cells. The mechanism was linked to its ability to disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis . This finding highlights its potential as a lead compound for developing new anticancer agents.
Research on Enzyme Inhibition
Further research has demonstrated that 6H-Purin-6-one can inhibit specific enzymes within the purine metabolic pathway. This inhibition can result in altered cellular metabolism, which is particularly relevant in cancer cells that rely heavily on nucleotide synthesis for rapid proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
